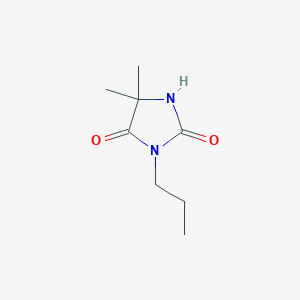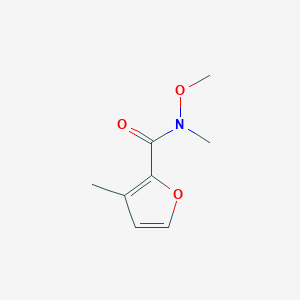
3-Amino-4-bromo-6-chloropicolinic acid
Vue d'ensemble
Description
3-Amino-4-bromo-6-chloropicolinic acid is a chemical compound with the molecular formula C6H4BrClN2O2 . It contains a total of 16 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .
Molecular Structure Analysis
The molecular weight of 3-Amino-4-bromo-6-chloropicolinic acid is 251.47 . The molecular structure includes a carboxylic acid group, an aromatic primary amine, and a pyridine ring .Physical And Chemical Properties Analysis
3-Amino-4-bromo-6-chloropicolinic acid is a solid compound . Its exact physical properties such as melting point, boiling point, and density are not available in the current resources .Applications De Recherche Scientifique
Chemical Reactivity and Synthesis Approaches The exploration of halogenated picolinic acids, such as 3-Amino-4-bromo-6-chloropicolinic acid, involves their reactivity in various chemical contexts. For instance, studies on halopyridines have shown that reactions with potassium amide in liquid ammonia can yield mixtures of amino derivatives, highlighting the potential for generating diverse chemical structures through substitution reactions (Czuba & Woźniak, 2010). Similarly, the electrosynthesis of aminonicotinic acids from halopyridines in the presence of CO2 has been investigated, demonstrating the feasibility of utilizing such compounds in electrochemical reduction processes to synthesize valuable chemicals (Gennaro et al., 2004).
Interaction with Biological Systems Research into the interaction of halogenated picolinic acids with biological systems, particularly through photolytic processes, reveals the intricate dynamics of these compounds under light exposure. Studies have examined the reactivity of halides with triplets of chlorinated and brominated picolinic acids, uncovering the contrasting effects of bromide and chloride in these interactions and their potential implications for environmental and biological systems (Rollet & Richard, 2006).
Herbicide Development and Environmental Impact The development of herbicides often involves halogenated picolinic acids due to their biological activity. Studies on compounds like picloram, which share structural similarities with 3-Amino-4-bromo-6-chloropicolinic acid, have led to insights into their adsorption-desorption behaviors on mercury electrodes, providing a foundation for understanding their environmental behaviors and potential risks (Mellado et al., 2005). Furthermore, the anchoring of such herbicides onto solid surfaces like silica gel has been explored as a method to reduce their environmental toxicity, offering a novel approach to mitigating the ecological impact of chemical pollutants (Prado & Airoldi, 2004).
Advanced Materials and Catalysis The field of advanced materials and catalysis has also benefited from the study of halogenated picolinic acids. Research into the electrocatalytic dechlorination of chloropicolinic acid mixtures has demonstrated the potential for using palladium-modified metal cathodes to convert these compounds into less harmful substances, highlighting a promising avenue for waste treatment and chemical recycling (Hong-xing et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
3-amino-4-bromo-6-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYNVFKAAOCJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-bromo-6-chloropicolinic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)


![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)




![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)


![3-[(6-Bromohexyl)oxy]benzenecarboxamide](/img/structure/B1457174.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1457176.png)